![molecular formula C28H26N8O B610974 N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine CAS No. 1128096-91-2](/img/structure/B610974.png)
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Übersicht
Beschreibung
SR-3306 is a selective, potent, and highly brain-penetrant inhibitor of c-Jun N-terminal kinases (JNK). These kinases are part of the mitogen-activated protein kinase (MAPK) family and play a crucial role in various cellular processes, including inflammation, apoptosis, and neurodegeneration . SR-3306 has shown promise in protecting neurons and reducing neurodegeneration, making it a valuable compound in scientific research, particularly in the context of neurodegenerative diseases like Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SR-3306 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of SR-3306 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SR-3306 unterliegt hauptsächlich Substitutionsreaktionen, bei denen spezifische funktionelle Gruppen eingeführt oder modifiziert werden, um seine inhibitorische Aktivität gegen JNK zu verbessern. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den experimentellen Bedingungen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von SR-3306 verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren wie Palladium auf Kohlenstoff und Oxidationsmittel wie Wasserstoffperoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit SR-3306 entstehen, sind seine verschiedenen Analoga und Derivate, die auf ihre biologische Aktivität und Selektivität getestet werden. Diese Produkte sind entscheidend für das Verständnis der Struktur-Wirkungs-Beziehung und die Optimierung des therapeutischen Potenzials der Verbindung .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a pyrimidine moiety , a triazole ring , and a morpholine group , which contribute to its unique properties and biological interactions. The molecular formula is with a molecular weight of approximately . The synthesis typically involves multi-step organic synthesis techniques, which may include the coupling of various precursors to form the desired structure .
Oncology Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases involved in cancer cell proliferation and survival pathways. It has been shown to interfere with specific signaling pathways critical for cancer growth, making it a candidate for further studies in cancer therapeutics .
Antimicrobial and Anti-inflammatory Potential
In addition to its oncological applications, N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine may also possess antimicrobial and anti-inflammatory properties due to its diverse structural characteristics. This broad spectrum of activity opens avenues for research into other therapeutic areas beyond oncology .
In Vitro Studies
Several studies have explored the efficacy of this compound against various cancer cell lines. For instance, it has been tested against acute myeloid leukemia cell lines (MV4-11), demonstrating significant cytotoxic effects at specific concentrations .
Drug Development Insights
The compound has been evaluated under protocols established by the National Cancer Institute (NCI), where it exhibited promising antimitotic activity against human tumor cells. The results indicated mean GI50/TGI values that suggest its potential as a lead compound for further drug development .
Data Table: Summary of Biological Activities
Activity Type | Details |
---|---|
Primary Application | Oncology (protein kinase inhibition) |
Additional Uses | Potential antimicrobial and anti-inflammatory applications |
Mechanism | Inhibition of specific signaling pathways via protein kinase interaction |
Tested Cell Lines | MV4-11 (acute myeloid leukemia), other human tumor cells |
NCI Evaluation | Promising antimitotic activity with specific GI50/TGI values |
Wirkmechanismus
SR-3306 exerts its effects by selectively inhibiting the activity of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). These kinases are involved in the phosphorylation of various substrates, including transcription factors like c-Jun and activating transcription factor 2 (ATF-2). By inhibiting JNK, SR-3306 prevents the phosphorylation of these substrates, thereby modulating gene expression and cellular responses to stress .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JNK Inhibitor VIII: Ein potenter JNK-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
Einzigartigkeit von SR-3306
SR-3306 zeichnet sich durch seine hohe Selektivität für JNK, seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, und seine starken neuroprotektiven Wirkungen aus. Diese Eigenschaften machen es besonders wertvoll in der Forschung, die sich auf neurodegenerative Erkrankungen und Erkrankungen des zentralen Nervensystems konzentriert .
Biologische Aktivität
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine is a synthetic organic compound with notable biological activity, particularly in oncology. Its complex structure includes a pyrimidine moiety, a triazole ring, and a morpholine group, which contribute to its interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is C28H26N8O, indicating a rich nitrogen content that is often associated with biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Research has identified that this compound primarily acts as a kinase inhibitor , interfering with signaling pathways crucial for cancer cell proliferation and survival. The specific kinases targeted include those involved in the PI3K/AKT and MAPK pathways, which are often dysregulated in cancerous cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Inhibits cancer cell proliferation by targeting specific kinases. |
Anti-inflammatory | Potential applications in reducing inflammation due to its structural features. |
Antimicrobial | Exhibits activity against various microbial strains based on preliminary studies. |
Case Studies and Research Findings
-
Anticancer Efficacy :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies :
-
Binding Affinity :
- Interaction studies utilizing surface plasmon resonance (SPR) indicated strong binding affinities between the compound and its kinase targets, which are essential for understanding its pharmacodynamics .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(3-Morpholin-4-ylphenyl)-6-(3-pyridinyloxy)-1H-pyrimidine | Morpholine group, pyrimidine core | Anticancer activity |
N-(4-Methylpiperazin-1-yl)-5-(pyridin-3-yloxy)-pyrimidin | Piperazine instead of morpholine | Kinase inhibition |
6-Methylpyridin-3-yloxy-pyrimidin derivatives | Similar pyridine and pyrimidine structures | Various biological activities |
Eigenschaften
IUPAC Name |
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVKKPYBGIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SR-3306?
A1: SR-3306 is a selective inhibitor of c-Jun N-terminal kinases (JNKs) [, , ]. JNKs are a family of stress-activated kinases that play a role in apoptosis (programmed cell death) and inflammation. By inhibiting JNKs, SR-3306 is believed to exert neuroprotective effects, particularly in models of Parkinson's disease and ischemia/reperfusion injury.
Q2: What evidence suggests that SR-3306 can cross the blood-brain barrier?
A2: A study investigating the effects of SR-3306 in a rat model of Parkinson's disease found that administration of the compound resulted in steady-state brain levels of 347 nM after 14 days of treatment []. This concentration was approximately two-fold higher than the cell-based IC50 for SR-3306, indicating that it can effectively reach the brain at therapeutically relevant levels.
Q3: How does SR-3306 compare to other JNK inhibitors in terms of selectivity?
A3: While the provided abstracts don't offer detailed comparisons with other specific JNK inhibitors, they highlight SR-3306's selectivity for JNKs over other kinases like p38 [, ]. Notably, research efforts have focused on developing SR-3306 and similar compounds with increased selectivity for the JNK2/3 isoforms, which are particularly implicated in neuronal cell death [].
Q4: What preclinical evidence supports the potential therapeutic use of SR-3306?
A4: Preclinical studies in animal models have shown promising results:
- Parkinson's Disease Model: In a rat model of Parkinson's disease, SR-3306 significantly reduced the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum []. This protection translated into improved behavioral outcomes, as evidenced by reduced d-amphetamine-induced circling.
- Ischemia/Reperfusion Injury Model: In a rat model of ischemia/reperfusion injury, SR-3306 reduced infarct volume and decreased markers of cardiac damage []. It also reduced the number of TUNEL-positive nuclei in the heart, indicating a reduction in cell death.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.